Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside
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Overview
Description
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is a flavonoid glycoside compound. It is known for its presence in various plants and has been studied for its potential biological activities, including its role in promoting melanogenesis and its antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside can be isolated from plants such as Polygonum viscosum . The synthetic preparation involves the glycosylation of quercetin with galactose derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature to ensure the formation of the desired glycoside bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups, which can alter the compound’s biological activity and properties .
Scientific Research Applications
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Medicine: Explored for its potential therapeutic effects in skin pigmentation disorders and its antioxidant properties.
Mechanism of Action
The mechanism of action of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside involves several molecular targets and pathways:
Signaling Pathways: It activates the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK), as well as the Akt/Glycogen synthase kinase-3 beta (GSK-3β)/β-catenin signaling pathways. These pathways play a crucial role in regulating melanin synthesis and other biological activities.
Comparison with Similar Compounds
Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is unique compared to other similar compounds due to its specific glycosylation pattern and the presence of the caffeoyl group. Similar compounds include:
Quercetin-3-O-(6’'-O-Ecaffeoyl)-β-D-glucopyranoside: Another flavonoid glycoside with similar biological activities but different sugar moiety.
Quercetin-3-O-glucoside: A simpler glycoside of quercetin without the caffeoyl group, which may have different biological properties.
Kaempferol-3-O-galactoside: A related flavonoid glycoside with a different aglycone structure, leading to distinct biological activities.
These comparisons highlight the uniqueness of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside in terms of its structure and biological effects.
Properties
Molecular Formula |
C30H26O15 |
---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1 |
InChI Key |
IHBVMUCQCZEAPW-LIIVASQWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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